peroxisomal farnesylated protein
Description
Properties
CAS No. |
157153-79-2 |
|---|---|
Molecular Formula |
C10H16N2O |
Origin of Product |
United States |
Identification and Molecular Characterization of Peroxisomal Farnesylated Proteins
Discovery and Initial Characterization of Pex19p/PEX19 (Peroxisomal Biogenesis Factor 19)
The journey to understanding peroxisomal farnesylated proteins began with the identification of Pex19p, a protein that has since been established as a cornerstone of peroxisome assembly. Initial studies in the yeast Saccharomyces cerevisiae led to the discovery of a 39.7 kDa protein, inducible by oleic acid, that was found to be indispensable for the formation of peroxisomes. nih.gov Subsequent research revealed that cells lacking this protein, termed Pex19p, were characterized by a striking absence of morphologically detectable peroxisomes and a mislocalization of peroxisomal matrix proteins into the cytosol, signifying a critical defect in peroxisome biogenesis. nih.gov
A pivotal aspect of Pex19p's identity is its post-translational modification by farnesylation, a type of prenylation where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a specific C-terminal motif. nih.govembopress.org This lipid modification was shown to be crucial for the proper functioning of the protein. nih.gov Further investigations demonstrated that the entire cellular pool of Pex19p is processed by farnesyltransferase in vivo. yeastgenome.org This modification is fundamental for its interaction with another peroxin, Pex3p, which is an integral membrane protein that acts as a docking factor for Pex19p at the peroxisomal membrane. nih.gov
Gene (PEX19, HK33, HsPXF) and Protein Structure
The molecular architecture of the PEX19 gene and its protein product provides insights into its regulation and function.
The human PEX19 gene, also known as HsPXF, spans approximately 9 kilobases of genomic DNA. nih.gov It is organized into eight exons and seven introns. nih.gov This genomic structure is a key determinant of the different protein isoforms that can be produced through alternative splicing.
| Species | Gene Name(s) | Genomic Location | Exon/Intron Structure |
| Homo sapiens | PEX19, HK33, HsPXF | Chromosome 1q22 | 8 exons, 7 introns |
| Saccharomyces cerevisiae | PEX19 | Chromosome IV | Intronless |
| Cricetulus griseus | Pex19 | Not specified | Not specified |
| Arabidopsis thaliana | AtPEX19-1, AtPEX19-2 | Not specified | Not specified |
Alternative splicing of the PEX19 gene gives rise to multiple transcript variants, which can result in proteins with distinct functional properties. In humans, at least four splice variants have been detected, arising from exon skipping or alternative splicing events. nih.govnih.gov For example, two naturally occurring splice variants, one lacking the N-terminal domain (PEX19ΔE2) and another lacking the C-terminal domain containing the farnesylation motif (PEX19ΔE8), have been shown to have different functional capabilities in peroxisomal assembly. nih.gov This highlights the functional diversity encoded within a single gene. The existence of multiple transcript variants is also documented in the NCBI RefSeq database for the human PEX19 gene. nih.gov
| Species | C-terminal CAAX Motif |
| Homo sapiens | CLIM |
| Saccharomyces cerevisiae | CKQQ |
| Cricetulus griseus | CILL |
| Arabidopsis thaliana (PEX19A/B) | CVVM |
Other Putative Peroxisomal Farnesylated Proteins
While Pex19p stands out as the primary and essential farnesylated protein directly involved in peroxisome biogenesis, the question of whether other such proteins exist is a valid area of inquiry. Extensive research into peroxisomal proteins and the process of farnesylation has not revealed any other proteins that are both consistently localized to the peroxisome and are farnesylated in the same indispensable manner as Pex19p for organelle assembly. While many farnesylated proteins exist within the cell, their roles are typically associated with other cellular compartments and signaling pathways. nih.govnih.gov The current body of scientific literature points to Pex19p as the sole peroxisomal farnesylated protein with a direct and critical role in the fundamental process of peroxisome formation.
Protein Farnesylation Mechanisms and Regulatory Aspects
The Mevalonate (B85504) Pathway and Isoprenoid Precursor Synthesis (Farnesyl Diphosphate)
Farnesyl diphosphate (B83284) (FPP), the donor of the farnesyl group in the farnesylation reaction, is synthesized through the mevalonate (MVA) pathway. zfin.org This essential metabolic pathway converts acetyl-CoA into FPP and other vital molecules like cholesterol and coenzyme Q10. cortland.edu The synthesis of FPP from mevalonate involves a series of enzymatic reactions catalyzed by mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase, which are localized within the peroxisomes. nih.gov This localization suggests that peroxisomes are the primary site for FPP synthesis from mevalonate. nih.gov The enzyme (2E, 6E)-farnesyl diphosphate synthase (FPPS) catalyzes the final condensation reactions that produce FPP. cortland.edu The MVA pathway's regulation is critical for controlling the intracellular pool of FPP, which is the direct precursor for the biosynthesis of sesquiterpenes and the farnesylation of proteins. nih.gov
Key Enzymes in the Peroxisomal Conversion of Mevalonate to FPP
| Enzyme | Function | Subcellular Location |
|---|---|---|
| Mevalonate Kinase | Phosphorylates mevalonate | Peroxisome nih.gov |
| Phosphomevalonate Kinase | Phosphorylates phosphomevalonate | Peroxisome nih.gov |
| Mevalonate Diphosphate Decarboxylase | Decarboxylates mevalonate diphosphate | Peroxisome nih.gov |
| Isopentenyl Diphosphate Isomerase | Isomerizes isopentenyl diphosphate | Peroxisome nih.gov |
Farnesyltransferase (FTase) Activity and Specificity for CAAX Motifs
Protein farnesylation is catalyzed by the enzyme farnesyltransferase (FTase), which belongs to the prenyltransferase group. wikipedia.org FTase attaches the 15-carbon farnesyl group from FPP to a cysteine residue within a specific four-amino acid sequence at the C-terminus of a target protein, known as the CaaX motif. wikipedia.orgpnas.org In this motif, 'C' represents cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the C-terminal residue that largely determines the specificity of the prenyltransferase. pnas.orgnih.gov This modification increases the hydrophobicity of the protein, often facilitating its association with cellular membranes. wikipedia.org
Farnesyltransferase recognizes its protein substrates through the CaaX motif. The enzyme has a hydrophobic binding pocket for the farnesyl diphosphate and four distinct pockets that accommodate the final four amino acids of the target protein. wikipedia.org The enzyme's β subunit contains a zinc cation at the active site, which is crucial for catalysis. wikipedia.org The cysteine of the CaaX motif engages in an SN2-type attack on the farnesyl diphosphate, displacing the diphosphate group and forming a stable thioether linkage between the farnesyl group and the protein. wikipedia.org The specificity for farnesylation over other forms of prenylation, such as geranylgeranylation, is primarily determined by the identity of the 'X' amino acid in the CaaX box. nih.gov For FTase, 'X' is commonly serine, methionine, glutamine, alanine, or threonine. nih.gov
Following the attachment of the farnesyl group, proteins with a canonical CaaX motif undergo a series of sequential maturation steps in the endoplasmic reticulum. researchgate.netasm.org First, an endoprotease, such as Rce1, removes the three terminal amino acids ("aaX"). researchgate.netasm.org This proteolytic cleavage exposes the newly farnesylated cysteine at the C-terminus. researchgate.net Subsequently, the α-carboxyl group of this farnesylated cysteine is methylated by an isoprenylcysteine carboxyl methyltransferase (ICMT). asm.orgembopress.org These processing events are distinct steps, with farnesylation being a prerequisite for proteolysis. nih.gov
Sequential Steps of CaaX Box Modification
| Step | Process | Enzyme(s) | Location |
|---|---|---|---|
| 1 | Farnesylation | Farnesyltransferase (FTase) | Cytosol asm.org |
| 2 | Proteolysis | Rce1 CAAX protease | Endoplasmic Reticulum asm.org |
Regulation of Pex19p Farnesylation
Pex19p is a key protein in peroxisome biogenesis that contains a C-terminal CaaX motif (CKQQ in Saccharomyces cerevisiae), making it a target for farnesylation. nih.gov This modification is essential for its function. nih.govnih.gov
Research has demonstrated that the entire cellular pool of Pex19p is processed by farnesyltransferase. nih.govresearchgate.net This modification appears to be constitutive and stable. Studies in S. cerevisiae have shown that the farnesylation status of Pex19p is not dependent on conditions that induce peroxisome proliferation, such as growth on oleate (B1233923) medium. nih.govresearchgate.net Furthermore, the farnesylation of Pex19p is not affected by the absence of its membrane anchor protein, Pex3p. nih.govresearchgate.net This indicates that the farnesylation of Pex19p is a fundamental and constant modification, maintained throughout evolution from yeast to humans, rather than a dynamically regulated event responsive to environmental cues. nih.gov
Farnesylation acts as an allosteric switch that modulates the structure and function of Pex19p. nih.govceitec.eu Structural studies have revealed that in its farnesylated form, the farnesyl moiety is buried within an internal hydrophobic cavity of the C-terminal domain of Pex19p. nih.gov This binding of the lipid group into its own protein structure induces significant conformational changes. nih.govnih.gov These changes allosterically reshape the surface of Pex19p, creating two hydrophobic pockets that are essential for recognizing and binding to peroxisomal membrane proteins (PMPs). nih.gov
This farnesylation-induced structural change dramatically enhances the affinity of Pex19p for its PMP cargo. nih.gov The binding affinity between farnesylated Pex19p and PMPs is approximately 10 times higher than that of the non-farnesylated form. nih.gov This enhanced interaction is critical for the role of Pex19p as a chaperone, guiding PMPs from the cytosol to the peroxisomal membrane for insertion. nih.gov Mutations that disrupt either the farnesyl binding within Pex19p or the PMP recognition pockets abolish cargo binding, demonstrating the essentiality of this allosteric mechanism for peroxisome biogenesis. nih.gov
Molecular Interactions and Functional Consequences of Pex19p Farnesylation
Impact of Farnesylation on Pex19p Structural Integrity and Conformation
Farnesylation is believed to be crucial for the structural integrity of Pex19p. nih.govresearchgate.net Evidence suggests that this lipid modification induces a conformational change in the protein. nih.govnih.govresearchgate.net While the N-terminal region of Pex19p is thought to be flexible, the C-terminal domain, which contains the farnesylation site, is a folded, globular domain composed of a bundle of three long alpha-helices in an antiparallel arrangement. embopress.org The structural integrity of this helical bundle is critical for Pex19p's ability to recognize peroxisomal membrane proteins (PMPs). embopress.org
Studies have shown that mutations preventing farnesylation can lead to a protein that is less stable and more susceptible to degradation. This suggests that the farnesyl group may help to properly fold and stabilize the C-terminal domain, which is essential for its function as a receptor for PMPs. embopress.org The loss of farnesylation has been shown to disrupt the ability of Pex19p to bind to several PMPs, further underscoring the importance of this modification for maintaining a functional protein structure. embopress.org
Modulation of Pex19p-PMP Interactions by Farnesylation
A primary and well-documented consequence of Pex19p farnesylation is its significant impact on the interaction with PMPs. Farnesylated Pex19p exhibits a much higher affinity for PMPs compared to its non-farnesylated counterpart. nih.govresearchgate.net In vitro and in vivo studies have demonstrated that the recognition of PMPs is efficient only when Pex19p is farnesylated, with affinity differences reported to be as high as a factor of 10. nih.govresearchgate.net
This enhanced binding is critical for the role of Pex19p as a soluble receptor and chaperone for newly synthesized PMPs in the cytosol. nih.govembopress.org Pex19p binds to specific targeting signals (mPTS) within the PMPs, and farnesylation appears to be a key determinant of the binding efficiency to these motifs. nih.govembopress.org For instance, the interaction between Pex19p and a peptide from the PMP Pex13p showed a tenfold difference in dissociation constants (KD values) between the farnesylated and non-farnesylated forms. nih.govresearchgate.net Two-hybrid assays have also confirmed that the abrogation of Pex19p farnesylation strongly diminishes its interaction with PMPs. nih.govresearchgate.net
Interestingly, while the C-terminal folded domain of Pex19p is the primary binding site for mPTS, the C-terminal tail containing the farnesylation site itself might have an inhibitory effect when not farnesylated. embopress.org This suggests a regulatory mechanism where farnesylation not only promotes interaction but also alleviates a potential auto-inhibitory state.
| Pex19p Form | Relative Binding Affinity to PMPs | Supporting Evidence |
|---|---|---|
| Farnesylated Pex19p | High | 10-fold higher affinity for Pex13p peptide; Efficient PMP recognition in vivo and in vitro. nih.govresearchgate.net |
| Non-farnesylated Pex19p | Low/Inefficient | Strongly reduced PMP interaction in two-hybrid assays; Inefficient PMP recognition. nih.govresearchgate.net |
Role of Farnesylation in Pex19p Membrane Association and Subcellular Distribution
Pex19p is predominantly a cytosolic protein that transiently associates with membranes. nih.govresearchgate.net Farnesylation is a known mechanism to promote membrane association of proteins. tum.de In the context of Pex19p, this lipid modification is thought to facilitate its interaction with the peroxisomal membrane, a crucial step for the delivery of PMPs.
The current model of PMP import involves cytosolic farnesylated Pex19p binding to a newly synthesized PMP. This complex then docks onto the peroxisomal membrane via an interaction with the peroxin Pex3p, which acts as a membrane receptor for the Pex19p-PMP complex. nih.govembopress.org While Pex19p is largely found in the cytosol, a small fraction (around 3%) is associated with cellular organelles. nih.govresearchgate.net The farnesyl moiety likely enhances the transient and reversible association of Pex19p with the peroxisomal membrane, facilitating the efficient handover of the PMP cargo for insertion into the membrane. It's important to note that the farnesylation of Pex19p occurs independently of peroxisome induction or the presence of its membrane anchor, Pex3p. nih.govresearchgate.net
Investigation of Farnesylation's Essentiality for Pex19p Functions
The absolute requirement of Pex19p farnesylation for its function has been a subject of some debate, with observations varying between different organisms.
| Organism | Requirement of Pex19p Farnesylation for Peroxisome Biogenesis | Reference |
|---|---|---|
| Saccharomyces cerevisiae | Essential | nih.govnih.gov |
| Pichia pastoris | Dispensable | tum.de |
| Human | Conflicting reports, but likely important for full in vivo function | nih.govtum.de |
The primary and most studied role of Pex19p is in peroxisome biogenesis. nih.gov The lack of farnesylation directly impacts this process by impairing the targeting and stability of PMPs. nih.govnih.gov Mutants defective in Pex19p farnesylation exhibit a significant reduction in the steady-state concentrations of key PMPs, including components of the peroxisomal import machinery itself, such as the RING finger peroxins. nih.govnih.gov This leads to defects in the import of peroxisomal matrix proteins and ultimately results in non-functional peroxisomes. nih.govnih.gov
While Pex19p is predominantly associated with peroxisome biogenesis, the consequences of its farnesylation status on other potential cellular roles are less well understood. Given that farnesylation is a common lipid modification involved in various protein-protein and protein-membrane interactions, it is plausible that the lack of this modification on Pex19p could have broader cellular effects that are yet to be fully elucidated. However, the current body of research strongly indicates that the most significant and direct consequence of defective Pex19p farnesylation is the disruption of peroxisome formation and function.
Genetic Studies and Pathological Implications
PEX19 Gene Mutations and Their Phenotypic Consequences
Mutations in the PEX19 gene are a rare cause of Zellweger spectrum disorders (ZSDs), a group of severe, autosomal recessive conditions characterized by impaired peroxisome biogenesis. nih.govtandfonline.com These disorders affect multiple organ systems, leading to neurological dysfunction, hypotonia, ocular anomalies, and craniofacial abnormalities. nih.gov
The severity of the clinical phenotype in ZSDs often correlates with the nature of the PEX19 mutation. Null mutations, which result in a complete loss of PEX19 function, are typically associated with the most severe form, Zellweger syndrome (ZS). gene.vision Patients with ZS often present in the neonatal period with profound neurological deficits, liver dysfunction, and characteristic facial features, and survival beyond the first year of life is rare. gene.vision A novel nonsense mutation, c.367C > T (p.Gln123*), has been identified as a cause of severe ZS. nih.govtandfonline.comnih.gov Another inactivating mutation involves a single base insertion (A764) leading to a frameshift and a non-functional Pex19p. pnas.orgamsterdamumc.nl
In contrast, missense mutations, which may allow for some residual protein function, can lead to milder phenotypes with later onset and longer survival. tandfonline.com However, even some missense mutations can result in severe clinical presentations. tandfonline.com For instance, one reported case with an insertion mutation (c.763_764insA) exhibited a less severe phenotype with milder biochemical abnormalities and survived for 16 months. tandfonline.com
The phenotypic spectrum associated with PEX19 mutations also includes:
Congenital cataracts and retinal dystrophy. gene.vision
Cystoid macular edema and optic atrophy. gene.vision
Neuronal migration defects leading to brain abnormalities. gene.vision
Liver dysfunction and hepatomegaly. gene.vision
Sensorineural hearing loss. gene.vision
Chondrodysplasia punctata. gene.vision
Renal cysts and adrenal insufficiency. gene.visionnih.gov
Gallstones. nih.gov
Table 1: Phenotypic Consequences of PEX19 Gene Mutations
| Category | Phenotypic Consequence |
|---|---|
| Neurological | Severe neurological dysfunction, neonatal seizures, hypotonia, neuronal migration defects, psychomotor delay. gene.vision |
| Craniofacial | Large anterior fontanelle, prominent high forehead, hypertelorism, epicanthic folds, high arched palate, micrognathia. gene.vision |
| Ocular | Congenital cataract, retinal dystrophy, cystoid macular edema, optic atrophy. gene.vision |
| Hepatic | Liver dysfunction, hepatomegaly. gene.vision |
| Skeletal | Chondrodysplasia punctata. gene.vision |
| Renal | Renal cysts. gene.vision |
| Adrenal | Adrenal insufficiency. gene.vision |
| Auditory | Severe sensorineural hearing loss. gene.vision |
| Other | Failure to thrive, poor feeding, cardiovascular and respiratory anomalies, gallstones. gene.visionnih.gov |
Complementation Group Studies in Peroxisome Biogenesis Disorders (PBDs)
Peroxisome biogenesis disorders (PBDs) are genetically heterogeneous, with mutations in at least 14 different PEX genes identified as causative. nih.govyoutube.com To classify these disorders, researchers use cell fusion complementation analysis. In this technique, fibroblast cells from different patients are fused. If the resulting hybrid cell shows restored peroxisome function, it indicates that the mutations in the two patient cell lines are in different genes. This process has led to the definition of at least 11 distinct complementation groups (CGs) for PBDs. pnas.orgnih.gov
Mutations in the PEX19 gene are responsible for PBD-CGJ, also referred to as complementation group 14 (CG14). nih.govnih.gov Functional complementation studies have been instrumental in identifying PEX19 as the causative gene for this group. pnas.orgnih.gov By introducing a normal copy of the human PEX19 cDNA (HsPEX19) into fibroblast cells from a CG-J patient, researchers were able to restore peroxisome biogenesis, confirming the gene's role. pnas.orgamsterdamumc.nlnih.gov These studies demonstrated that the transfected cells regained the ability to import peroxisomal proteins, such as catalase, into functional peroxisomes. nih.gov
Genetic Interaction Analyses with Other Peroxin Genes
PEX19 functions as a chaperone and import receptor for peroxisomal membrane proteins (PMPs). nih.govmaayanlab.cloud Its interactions with other peroxins, particularly PEX3 and PEX16, are fundamental to its role in peroxisome assembly. nih.govnih.gov
PEX3: PEX3 is an integral peroxisomal membrane protein that acts as a docking factor for PEX19. nih.govnih.govontosight.ai The interaction between PEX19 and PEX3 is critical for the initial steps of peroxisome biogenesis, anchoring PEX19 and its cargo of newly synthesized PMPs to the peroxisomal membrane. maayanlab.cloudontosight.ai This interaction is mediated by specific domains on both proteins. nih.govontosight.ai Disruption of the PEX19-PEX3 interaction leads to severe peroxisome biogenesis disorders. ontosight.ai
PEX16: PEX16 is another peroxin involved in the early stages of peroxisome formation. nih.govreactome.org In vertebrates, PEX16 can serve as a docking factor for the PEX19:PEX3 complex at the peroxisomal membrane. nih.govreactome.org
Yeast two-hybrid assays and co-immunoprecipitation studies have revealed that PEX19 interacts with a broad range of PMPs, including PEX2, PEX10, PEX11α, PEX12, PEX13, PEX14, PMP22, PMP24, PMP34, PMP70, ALDP, and ALDR. nih.gov These interactions underscore the central role of PEX19 in the import and assembly of the peroxisomal membrane. nih.gov
Comparative Analysis of Wild-Type and Farnesylation-Deficient Pex19p Mutants
A key post-translational modification of PEX19 is farnesylation, the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal "CAAX" box. nih.govnih.gov This modification is thought to facilitate the anchoring of PEX19 to the peroxisomal membrane. pnas.org
Studies comparing wild-type PEX19 with farnesylation-deficient mutants have yielded some seemingly contradictory results. Some research indicates that farnesylation is essential for the biological activity of Pex19p. pnas.orgnih.gov For instance, a C296S mutation in the CAAX box, which prevents farnesylation, abolished the ability of PEX19 to complement peroxisome deficiency in mutant cell lines. nih.gov This suggests that farnesylation is critical for the proper function of PEX19 in peroxisome biogenesis. nih.gov
However, other studies have reported that non-farnesylated Pex19p can still interact with some PMPs, such as ALDRP (ABCD2) and PMP70 (ABCD3). nih.gov Furthermore, some research suggests that Pex19 farnesylation is not absolutely essential for peroxisome biogenesis in both yeast and mammalian cells. nih.gov These discrepancies may be due to redundant systems or the specific experimental contexts. nih.gov It is possible that while farnesylation enhances the efficiency of PEX19 function, it may not be an absolute requirement under all conditions. nih.gov
Redundancy and Essentiality of PEX19 Isoforms
In the plant Arabidopsis thaliana, the PEX19 gene is redundantly encoded by two isoforms, PEX19A and PEX19B. nih.gov Studies on this model organism have provided insights into the essentiality and potential redundancy of PEX19 function.
Single mutants lacking either PEX19A or PEX19B did not show significant defects in peroxisomal β-oxidation and had normal levels and localization of peroxisomal proteins. nih.gov This indicates that the two isoforms can compensate for each other's absence. nih.gov However, a double mutant lacking both PEX19A and PEX19B was found to be embryo lethal, demonstrating that PEX19 function is essential for viability during embryogenesis. nih.gov
In humans, alternative splicing of the PEX19 gene also results in multiple transcript variants, which may encode for proteins with functional diversity. nih.gov This suggests that different PEX19 isoforms may have specific roles in cellular processes. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Peroxisomal farnesylated protein | PEX19 |
| Peroxin-19 | PEX19 |
| Peroxin-3 | PEX3 |
| Peroxin-16 | PEX16 |
| Peroxin-2 | PEX2 |
| Peroxin-10 | PEX10 |
| Peroxin-11 alpha | PEX11α |
| Peroxin-12 | PEX12 |
| Peroxin-13 | PEX13 |
| Peroxin-14 | PEX14 |
| Peroxisomal membrane protein 22 | PMP22 |
| Peroxisomal membrane protein 24 | PMP24 |
| Peroxisomal membrane protein 34 | PMP34 |
| Peroxisomal membrane protein 70 | PMP70 (ABCD3) |
| Adrenoleukodystrophy protein | ALDP (ABCD1) |
| Adrenoleukodystrophy-related protein | ALDR (ABCD2) |
| Catalase | - |
| Farnesyl pyrophosphate | - |
Emerging Roles and Peroxisome Independent Functions of Pex19
PEX19's Role in Lipid Droplet (LD) Protein Targeting
Beyond its well-established role as a chaperone and import receptor for newly synthesized peroxisomal membrane proteins (PMPs), PEX19 is also involved in targeting a specific subset of proteins to lipid droplets (LDs). frontiersin.orgnih.govjci.org LDs are cellular organelles responsible for storing neutral lipids, and they are derived from the endoplasmic reticulum (ER). nih.govresearchgate.net
A key example of this non-peroxisomal targeting function is the protein UBXD8 (UBX domain-containing protein 8). nih.govresearchgate.net PEX19 is required for the correct insertion of UBXD8 into the ER membrane, from which it then moves to the surface of LDs. frontiersin.orgnih.govresearchgate.net This process involves the recognition of UBXD8 by cytosolic PEX19, which then facilitates its insertion into specific subdomains of the ER. nih.govresearchgate.net This discovery expands the role of PEX19 to an ER targeting pathway, suggesting a coordinated mechanism for the biogenesis of both LDs and peroxisomes. nih.gov The proper localization of UBXD8 to LDs is physiologically significant, as it can influence the turnover of lipids stored within these droplets. frontiersin.orgfrontiersin.org When PEX19 function is compromised, UBXD8 is depleted from the LD surface, which has downstream effects on neutral lipid storage. frontiersin.orgfrontiersin.org
Coordination of Lipid Metabolism through PEX19-Dependent Pathways
The involvement of PEX19 in targeting proteins to both peroxisomes and lipid droplets places it at a critical intersection of cellular lipid metabolism. frontiersin.orgnih.gov Peroxisomes are essential for processes like the beta-oxidation of very-long-chain fatty acids (VLCFAs) and the synthesis of ether lipids. frontiersin.org By ensuring the proper formation of peroxisomes, PEX19 is fundamental to these metabolic pathways.
However, the peroxisome-independent functions of PEX19 reveal a more direct role in regulating lipid dynamics. frontiersin.org Studies have shown that cells lacking a functional PEX19-dependent LD proteome accumulate excessive amounts of triacylglycerols. frontiersin.orgnih.gov Furthermore, these cells are unable to efficiently deplete their neutral lipid stores when nutrients are scarce. frontiersin.orgnih.gov This indicates that PEX19, through its role in LD protein targeting, is crucial for both the storage and consumption of neutral lipids, highlighting a previously unrecognized function in maintaining metabolic flexibility. frontiersin.org In the absence of peroxisomes due to Pex19 mutations, a state of continuous lipid catabolism can occur, marked by a significant increase in the release of fatty acids from storage and their subsequent breakdown in mitochondria. nih.gov
Differential Requirement of Farnesylation for Peroxisomal vs. Non-Peroxisomal Functions
A key molecular switch that appears to differentiate the peroxisomal and non-peroxisomal functions of PEX19 is a post-translational modification known as farnesylation. frontiersin.orgnih.gov PEX19 possesses a C-terminal CAAX motif, which is a target for the attachment of a farnesyl group. frontiersin.orgresearchgate.net
Intriguingly, research has demonstrated that farnesylation is not essential for PEX19's role in peroxisome biogenesis. frontiersin.orgnih.gov A non-farnesylatable mutant of PEX19 (PEX19C296S) is capable of fully restoring the metabolic functions of peroxisomes in cells that otherwise lack PEX19. frontiersin.orgfrontiersin.org This includes the proper import of peroxisomal matrix proteins and the restoration of VLCFA oxidation and ether lipid synthesis. frontiersin.orgfrontiersin.org
In stark contrast, the farnesylation of PEX19 is essential for its non-peroxisomal function in targeting UBXD8 to the ER and subsequently to lipid droplets. frontiersin.orgnih.govfrontiersin.org The non-farnesylated PEX19 mutant fails to correctly localize UBXD8. frontiersin.orgfrontiersin.org This differential requirement suggests that farnesylation acts as a mechanism to segregate the targeting pathways, allowing PEX19 to handle distinct classes of proteins destined for different organelles. nih.gov Therefore, farnesylated PEX19 specifically controls lipid metabolism through a peroxisome-independent pathway by sorting a select group of proteins to LDs. frontiersin.orgnih.gov This dual-function capacity, modulated by farnesylation, establishes PEX19 as a versatile regulator in the complex network of cellular organelle biogenesis and metabolic control. frontiersin.orgnih.gov
Advanced Research Methodologies for Studying Peroxisomal Farnesylated Proteins
Proteomic Approaches for Identification and Characterization
Proteomics offers a powerful lens to globally identify and quantify farnesylated proteins within the peroxisomal compartment. Given the low-to-medium abundance of many of these proteins, enrichment strategies are often necessary to overcome the limitations of standard proteomic analyses nih.gov.
Tagging-via-Substrate (TAS) Technology
Tagging-via-Substrate (TAS) technology is a chemo-selective strategy designed for the detection and proteomic analysis of proteins with specific post-translational modifications, including farnesylation h1.conih.gov. This approach enables the global profiling of farnesylated proteins by enriching them from complex cellular lysates, thereby reducing the complexity of the farnesylation subproteome h1.conih.gov.
The TAS methodology involves several key steps:
Metabolic Labeling : Cells are cultured with a synthetic, azide-containing analog of a farnesyl pyrophosphate precursor, such as azido-farnesyl alcohol (F-azide-OH) nih.govpnas.org. Cellular enzymes incorporate this analog into newly synthesized proteins that undergo farnesylation h1.co.
Chemoselective Ligation : The azide (B81097) group introduced onto the farnesylated proteins serves as a chemical handle. A capture reagent, typically a biotinylated phosphine (B1218219) compound, is added to the cell lysate. This reagent selectively reacts with the azide group via a modified Staudinger reaction, attaching a biotin (B1667282) tag to the farnesylated proteins h1.copnas.org.
Affinity Purification : The biotin-tagged proteins are then selectively isolated and enriched from the total proteome using streptavidin-coated agarose (B213101) beads nih.govh1.co.
Identification by Mass Spectrometry : The enriched proteins are eluted, digested (e.g., with trypsin), and subsequently identified using nano-HPLC/LCQ Mass Spectrometry analysis nih.gov.
A proteomic analysis using TAS technology successfully identified 18 farnesylated proteins, including several known ones like Ras superfamily G proteins and lamins, as well as proteins with potentially novel farnesylation motifs h1.copnas.org. The identification of proteins involved in peroxisome biogenesis highlights the significance of farnesylation in peroxisomal function nih.gov.
Table 1: Examples of Farnesylated Proteins Identified Using TAS Technology This table is based on findings from proteomic studies and is provided for illustrative purposes.
| Protein Name | Molecular Weight (kDa) | Function/Family | C-Terminal Motif |
|---|---|---|---|
| Peroxisomal farnesylated protein | 32.8 | Peroxisome Biogenesis | CLIM |
| DnaJ (HDJ-2) subfamily A member 1 | 44.8 | Chaperone | CQTS |
| Lamin B1 | 66.3 | Nuclear Lamina | CAIM |
| Lamin B2 | 67.6 | Nuclear Lamina | CYVM |
| H-Ras | 21.3 | Small GTPase | CVLS |
| K-Ras | 21.6 | Small GTPase | CVIM |
Mass Spectrometry-Based Protein Abundance Analysis
Mass spectrometry (MS) is a cornerstone of modern proteomics and is central to identifying and quantifying proteins in enriched organellar fractions like peroxisomes nih.gov. Due to the low abundance of peroxisomes, their proteomic analysis often requires sophisticated fractionation and sensitive MS techniques nih.gov.
The general workflow for MS-based analysis of the peroxisomal proteome involves:
Peroxisome Enrichment : Subcellular fractionation techniques, such as density gradient centrifugation or affinity purification using antibodies against peroxisomal membrane proteins, are employed to isolate peroxisomes from cellular homogenates nih.gov.
Protein Separation : The proteins from the enriched peroxisomal fraction are separated, commonly by one- or two-dimensional gel electrophoresis (2-DE) or liquid chromatography (LC) nih.govwikipedia.org.
Protein Digestion and MS Analysis : Proteins are enzymatically digested into smaller peptides. These peptides are then ionized and their mass-to-charge ratio is measured by a mass spectrometer. Common ionization methods include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) wikipedia.org. Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and obtain sequence information, which allows for protein identification by searching against protein databases .
Quantitative proteomics methods can be used to determine the relative or absolute abundance of peroxisomal proteins. Techniques like Isotope-Coded Affinity Tagging (ICAT) or label-free quantification based on spectral counting or peptide signal intensity are used to compare protein levels across different conditions nih.gov. These methods have been instrumental in compiling comprehensive catalogues of the mammalian peroxisomal proteome and identifying novel candidate proteins nih.gov.
Genetic Engineering and Mutagenesis for Functional Analysis
Genetic tools provide a direct means to probe the functional significance of protein farnesylation in peroxisomal biology. By precisely altering the genes that encode for farnesylated proteins or the enzymes responsible for farnesylation, researchers can observe the resulting cellular and organismal phenotypes.
CRISPR/Cas9-mediated Gene Editing in Model Systems
The CRISPR/Cas9 system has revolutionized genetic engineering, offering a powerful tool for creating targeted gene deletions (knockouts) or specific nucleotide sequence modifications (knock-ins) in various model systems, including human cell lines springernature.com. This technology has been successfully applied to study genes involved in peroxisome biogenesis and function springernature.com.
For studying a this compound like PEX19, CRISPR/Cas9 can be used to:
Generate Gene Knockouts : Create cell lines or animal models that completely lack the PEX19 gene. These models are crucial for confirming the essential role of PEX19 in peroxisome formation, as its absence leads to cells lacking detectable peroxisomes nih.govfrontiersin.org.
Introduce Specific Mutations : Edit the genomic locus to alter the C-terminal CAAX motif of PEX19. For example, mutating the cysteine residue required for farnesylation (e.g., C296S in human PEX19) results in a protein that can no longer be farnesylated nih.govfrontiersin.org. Studying cells expressing only this non-farnesylated mutant allows researchers to decouple the functions of PEX19 related to farnesylation from its other essential roles. Such studies have revealed that while non-farnesylated PEX19 can restore peroxisome biogenesis, farnesylation is critical for other functions, such as the correct targeting of certain proteins to lipid droplets nih.govfrontiersin.org.
Conditional Gene Expression and Knockout Strategies
While complete (germline) knockout of essential peroxisomal genes can be lethal during embryonic development, conditional knockout strategies allow for the inactivation of a gene in a tissue-specific or time-dependent manner nih.govnih.gov. These models are generated using systems like Cre-LoxP recombination, where gene deletion is controlled by the expression of Cre recombinase under a specific promoter kuleuven.be.
Conditional knockouts have been invaluable for studying the consequences of peroxisome deficiency in specific cell types, such as hepatocytes or brain cells, in adult mice nih.govnih.gov. This approach circumvents the issue of embryonic lethality and allows for a detailed investigation of the tissue-specific roles of peroxisomes and the proteins involved in their biogenesis nih.govkuleuven.be. For a farnesylated protein essential for peroxisome assembly, a conditional knockout model could be used to investigate its role in maintaining peroxisome populations and metabolic function in specific adult tissues, providing insights that are not obtainable from conventional knockout models nih.govcyagen.com.
In Vitro Reconstitution Systems for Protein Import and Interaction Studies
In vitro systems that reconstitute the process of protein import into peroxisomes are powerful tools for dissecting the molecular mechanics of this pathway in a controlled, cell-free environment nih.govucsd.edu. These assays allow researchers to precisely manipulate components of the import machinery and study the effects on the transport of specific cargo proteins, including farnesylated ones.
A typical in vitro peroxisomal import assay involves:
Preparation of Components : The system uses either purified peroxisomes or, more commonly, semi-permeabilized cells or post-nuclear supernatants (PNS) containing functional peroxisomes nih.govresearchgate.net. The cargo protein of interest is synthesized in vitro (e.g., using a rabbit reticulocyte lysate system) and labeled, often with a radioactive isotope like ³⁵S researchgate.net.
Import Reaction : The labeled cargo protein is incubated with the peroxisome-containing fraction in the presence of an energy source, typically ATP ucsd.edufrontiersin.org.
Analysis of Import : To distinguish between imported protein and protein merely bound to the outside of the organelle, the reaction mixture is treated with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the peroxisomal matrix are protected from digestion. The organelles are then re-isolated, and the imported, protected protein is detected by SDS-PAGE and autoradiography researchgate.net.
These cell-free systems have been used to demonstrate that peroxisomal protein import is a post-translational process that requires ATP frontiersin.org. They are also critical for studying protein-protein interactions. For instance, in vitro binding assays can be used to confirm the interaction between the farnesylated peroxin PEX19 and its docking factor on the peroxisomal membrane, PEX3 nih.govnih.gov. By using purified or in vitro-translated fragments of these proteins, researchers can map specific binding domains and assess how farnesylation of PEX19 might influence this crucial interaction for peroxisomal membrane protein insertion nih.gov.
Advanced Imaging Techniques for Subcellular Localization and Dynamics
Advanced imaging techniques are indispensable for elucidating the precise subcellular location and dynamic behavior of peroxisomal farnesylated proteins. These methods provide high-resolution spatial and temporal information, which is critical for understanding the roles of these modified proteins in peroxisome function and biogenesis.
Fluorescence Microscopy and Deconvolution Microscopy
Fluorescence microscopy is a cornerstone for visualizing the localization of proteins within living and fixed cells. nih.gov To study peroxisomal farnesylated proteins, researchers typically fuse a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest. addgene.orgaddgene.org This allows for the direct observation of the protein's distribution and movement within the cell using a fluorescence microscope. nih.gov By co-expressing the fluorescently-tagged farnesylated protein with a known peroxisomal marker protein tagged with a different colored fluorophore, their colocalization can be assessed, providing strong evidence for the protein's peroxisomal residence. addgene.orgaddgene.org
Confocal laser scanning microscopy, a specialized type of fluorescence microscopy, is particularly powerful as it can generate three-dimensional images, offering detailed information about the distribution of peroxisomes and associated proteins throughout the entire cell. nih.gov However, a significant challenge in fluorescence microscopy is the out-of-focus blur that can obscure fine details and lead to ambiguous localization. dundee.ac.uk
Deconvolution microscopy addresses this limitation by using computational algorithms to remove or reassign this out-of-focus light. dundee.ac.uk The process involves using a point spread function (PSF), which characterizes the blurring inherent in the microscope's optical system, to mathematically reverse the blurring effect. The result is a sharper, higher-contrast image that reveals more precise details about the subcellular localization of the target protein. This enhanced resolution is crucial for distinguishing whether a farnesylated protein is associated with the peroxisomal membrane, resides in the peroxisomal matrix, or is localized to a specific subdomain on the organelle. Super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy, have further pushed the boundaries of resolution, enabling the visualization of peroxisomal membrane protein organization at the nanoscale (sub-60-nm resolution). nih.gov
Table 1: Comparison of Microscopy Techniques for Peroxisomal Protein Localization
| Technique | Principle | Advantages | Limitations | Resolution |
|---|---|---|---|---|
| Widefield Fluorescence Microscopy | Excitation of fluorophores in the entire specimen thickness. | Fast imaging, suitable for live cells. | High background, out-of-focus blur. | ~200-250 nm |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, allowing optical sectioning. | Reduced blur, 3D imaging capability. | Slower acquisition, potential phototoxicity. | ~180-200 nm |
| Deconvolution Microscopy | Computationally removes blur from widefield or confocal images. | Improved resolution and contrast, applicable to existing images. | Computationally intensive, sensitive to noise. | ~100-120 nm |
| Super-Resolution Microscopy (e.g., STED, dSTORM) | Overcomes the diffraction limit of light. | Nanoscale resolution, detailed molecular organization. | Complex instrumentation, potential for artifacts. | 20-60 nm |
Immunoelectron Microscopy
For the highest resolution localization, immunoelectron microscopy (IEM) is the gold standard. This technique combines the high resolving power of transmission electron microscopy (TEM) with the specificity of antibody-antigen interactions. nih.gov The method involves fixing cells to preserve their ultrastructure, followed by embedding and cutting them into ultrathin sections. These sections are then incubated with a primary antibody that specifically recognizes the farnesylated protein of interest. nih.gov
To visualize where the primary antibody has bound, a secondary antibody conjugated to electron-dense particles, typically colloidal gold, is used. These gold particles appear as small, dark dots in the electron micrograph, precisely pinpointing the location of the target protein within the cellular architecture. nih.gov IEM can definitively determine if a farnesylated protein is embedded in the peroxisomal membrane, located within the peroxisomal matrix, or associated with other organelles in close proximity to the peroxisome. This level of detail is unattainable with light microscopy and is essential for understanding the precise functional context of these proteins. For example, IEM has been used to confirm the peroxisomal localization of proteins identified through other methods like subcellular fractionation. researchgate.net
Biochemical Fractionation and Density Gradient Centrifugation
Biochemical fractionation is a fundamental and reliable set of techniques used to isolate specific organelles, including peroxisomes, from the complex mixture of a cell homogenate. springernature.comnih.gov This approach is crucial for confirming the localization of uncharacterized proteins, studying organelle-specific proteomes, and analyzing metabolic functions. nih.gov The process typically involves two main steps: differential centrifugation followed by density gradient centrifugation.
The procedure begins with the gentle homogenization of cells or tissues to break open the plasma membrane while leaving the intracellular organelles intact. This homogenate is then subjected to differential centrifugation, a series of centrifugation steps at progressively increasing speeds. This process separates cellular components based on their size and density, resulting in an enriched fraction containing organelles of similar size, such as peroxisomes, mitochondria, and lysosomes. nih.govmdpi.com This "light mitochondrial" fraction serves as the starting material for further purification. umich.eduacs.org
To separate peroxisomes from contaminating organelles, density gradient centrifugation is employed. springernature.comnih.gov In this technique, the enriched organelle fraction is layered on top of a solution that forms a density gradient from top to bottom. Common gradient media include sucrose, Metrizamide, and iodixanol. mdpi.comumich.eduresearchgate.net When subjected to ultracentrifugation, each organelle migrates through the gradient and settles at a position where its own buoyant density matches the density of the surrounding gradient medium (a process called isopycnic centrifugation). researchgate.net Because peroxisomes have a characteristically high density (e.g., ~1.22 g/ml), they can be effectively separated from mitochondria, lysosomes, and microsomes. nih.govumich.edu
Following centrifugation, the gradient is fractionated, and the purity of the peroxisomal fraction is assessed by measuring the activity of marker enzymes. Catalase is a classic marker for the peroxisomal matrix, while enzymes like cytochrome c oxidase (mitochondria) and acid phosphatase (lysosomes) are used to detect contamination. mdpi.com These methods can yield peroxisomal fractions with high purity, often exceeding 95%. springernature.comnih.gov
Table 2: Research Findings from Peroxisome Isolation via Density Gradient Centrifugation
| Source Material | Gradient Medium | Marker Enzyme(s) for Purity Assessment | Achieved Purity/Enrichment | Reference |
|---|---|---|---|---|
| Rat Liver | Metrizamide | Catalase, Dihydroxyacetone phosphate (B84403) acyltransferase | Not contaminated with lysosomes, mitochondria, or microsomes based on marker enzymes and morphometry. | umich.edu |
| Beef, Sheep, and Cat Renal Cortex | Metrizamide | Catalase | 97-98% of isolated fractions were peroxisomes; Catalase activity enriched 28- to 38-fold. | nih.gov |
| Rat Liver | Iodixanol | Catalase, Cytochrome c oxidase, Esterase, Acid phosphatase | Significant increase in relative specific activity of catalase in the purified fraction. | mdpi.com |
| Saccharomyces cerevisiae (Yeast) | OptiPrep™/Sucrose | Pcs60p, Cta1p (peroxisomal); Tom40p, Por1p (mitochondrial); Kar2p (ER) | Successful separation of peroxisome-containing fractions from mitochondria and ER. | researchgate.net |
| Human HepG2 cells | Sucrose | Catalase | Suitable for gradient profiling experiments and functional studies. | springernature.com |
Future Directions in Research on Peroxisomal Farnesylated Proteins
Elucidating the Precise Molecular Mechanism of Pex19p Farnesylation-Dependent Functions
The farnesylation of Pex19p at its C-terminal CaaX motif is known to be crucial for its function, but the exact molecular underpinnings are still being explored. nih.govnih.gov This lipid modification enhances the binding of Pex19p to PMPs and is essential for the proper import of matrix proteins, likely by ensuring the correct targeting and stability of the membrane import machinery. nih.gov Research indicates that farnesylation induces a conformational change in Pex19p, which allosterically reshapes its surface to create binding pockets for PMPs. nih.govaminer.org
Future research will need to move beyond static structures to understand the dynamics of this interaction. Key questions to be addressed include:
Structural Dynamics: How does the buried farnesyl moiety modulate the conformational ensemble of Pex19p? High-resolution techniques like cryo-electron microscopy (cryo-EM) and advanced nuclear magnetic resonance (NMR) spectroscopy could be employed to visualize the Pex19p-PMP complex in different functional states.
Allosteric Regulation: What is the precise allosteric mechanism by which farnesylation enhances binding affinity for a diverse range of PMPs? aminer.org Investigating the long-range effects of the farnesyl group on the protein's surface and flexibility will be critical.
Chaperone vs. Receptor Role: How does farnesylation differentially regulate the dual functions of Pex19p as a chaperone that solubilizes PMPs in the cytosol and as a receptor that delivers them to the peroxisomal membrane for insertion via its docking factor, Pex3p? nih.govmdpi.comnih.gov Recent studies show farnesylation not only helps capture PMPs but also prevents their premature release to other chaperones in the cytosol. nih.gov
Comprehensive Identification of All Peroxisomal Farnesylated Proteins
Currently, Pex19p is the most well-characterized and prominent farnesylated protein directly involved in peroxisome biogenesis. nih.govnih.gov Its farnesylation has been confirmed in various organisms, from yeast to humans and plants. rice.eduduke.edu However, the possibility of other, less abundant or transiently farnesylated peroxisomal proteins cannot be excluded. The discovery that farnesylated Pex19p also has peroxisome-independent roles, such as targeting proteins to lipid droplets, suggests that farnesylation may be a more widespread mechanism for coordinating organelle function than currently appreciated. frontiersin.orgfrontiersin.org
Future research efforts should focus on:
Advanced Proteomics: Employing sophisticated proteomic and lipidomic techniques, such as bio-orthogonal labeling with farnesyl pyrophosphate analogs coupled with mass spectrometry, to perform unbiased screens for farnesylated proteins within purified peroxisomal fractions.
Functional Screens: Developing genetic or chemical screens to identify new players whose function is dependent on farnesyltransferase activity and impacts peroxisome integrity or function.
Investigating Pex19p Isoforms: Exploring the functional diversity of PEX19 splice variants and whether their farnesylation status and subcellular targeting differ, potentially expanding the repertoire of Pex19p-mediated functions. nih.gov
Exploring the Regulatory Networks Governing PEX19 Expression and Activity
The expression and activity of Pex19p must be tightly controlled to meet the cell's metabolic needs and maintain peroxisome homeostasis. This regulation occurs at multiple levels, including gene transcription and post-translational modification. While farnesylation is a key post-translational switch, the upstream signaling pathways that govern the PEX19 gene and the activity of the Pex19p protein are not fully understood.
Future research should aim to:
Transcriptional Regulation: Validate predicted transcription factors that bind to the PEX19 promoter, such as members of the E2F and NRSF families, and elucidate the signaling pathways that control their activity. genecards.org In yeast, transcription factors like Xbp1p have been implicated, suggesting a role for stress responses in regulating PEX19. yeastgenome.org
Upstream Signaling: Identify the cellular sensors and signaling cascades (e.g., nutrient availability, oxidative stress, viral infection) that modulate PEX19 expression and Pex19p farnesylation. mdpi.com
Other Post-Translational Modifications: Investigate whether Pex19p undergoes other modifications, such as phosphorylation or ubiquitination, and how these might cross-talk with farnesylation to fine-tune its activity, stability, and localization.
| Regulator Type | Predicted/Known Regulators of PEX19 | Organism | Reference |
|---|---|---|---|
| Transcription Factor (Predicted) | E2F, E2F-1, E2F-2, E2F-3a, E2F-4, E2F-5, NRSF | Human | genecards.org |
| Transcription Factor (Yeast) | Tfc7p, Xbp1p, Ixr1p | Yeast (S. cerevisiae) | yeastgenome.org |
| Post-Translational Modification | Farnesylation | Eukaryotes | nih.gov |
| microRNA | Predicted targets from TargetScan/MiRTarBase | Human | maayanlab.cloud |
Developing Novel Therapeutic Strategies Targeting Pex19p-Related Pathways in Peroxisomal Disorders
Mutations in the PEX19 gene lead to severe, often lethal, peroxisome biogenesis disorders (PBDs) within the Zellweger syndrome spectrum. genecards.orguniprot.orggene.vision These disorders are characterized by the absence of functional peroxisomes. The central role of Pex19p in PMP import makes it an attractive, albeit challenging, therapeutic target.
A key finding that could inform therapeutic development is that a non-farnesylated Pex19p mutant can restore peroxisome biogenesis but fails to rescue defects in lipid droplet metabolism. frontiersin.orgfrontiersin.org This suggests it may be possible to selectively modulate Pex19p's different functions.
Future therapeutic strategies could focus on:
Pharmacological Chaperones: Developing small molecules that can bind to and stabilize mutant forms of Pex19p, restoring their proper folding and allowing them to engage with Pex3p and PMPs.
Modulating Farnesylation: Designing drugs that can modulate the activity of farnesyltransferase or the interaction of the farnesyl group with the Pex19p protein itself. This could potentially enhance the function of partially active Pex19p mutants.
Gene Therapy: Exploring gene replacement strategies to deliver a functional copy of the PEX19 gene to affected cells, which remains a long-term goal for many monogenic disorders.
Targeting Downstream Pathways: Given the role of farnesylated Pex19p in lipid droplet metabolism, developing therapies that address the metabolic dysregulation downstream of defective Pex19p function could help alleviate some symptoms of PBDs. frontiersin.org
The pursuit of these future research directions will not only deepen our fundamental understanding of the role of farnesylated proteins in cell biology but also holds the promise of translating these discoveries into novel therapeutic interventions for patients suffering from devastating peroxisomal disorders.
Q & A
Q. Methodological Insight :
- Use filtered NMR experiments to resolve NOEs between unlabeled farnesyl moieties and labeled protein residues .
- Compare in vitro binding affinities using surface plasmon resonance (SPR) for wild-type vs. CaaX mutants .
How do researchers reconcile contradictory findings on the necessity of PEX19 farnesylation?
Advanced Research Question
While most studies assert farnesylation is essential, splice variants like human PEX19ΔE8 (lacking the farnesylated C-terminal domain) retain functionality in PMP binding and peroxisome restoration . To resolve contradictions:
- Perform functional complementation assays in PEX19-deficient cells (e.g., human fibroblasts) .
- Conduct domain-specific mutagenesis to dissect contributions of N-terminal (D1/D2) vs. C-terminal (D3) regions .
Q. Experimental Design :
Treat cells with FTIs (e.g., L-744,832).
Monitor PMP levels via immunoblotting (e.g., Pex11p, RING peroxins) .
Quantify peroxisomal matrix protein mislocalization (e.g., GFP-PTS1 assays) .
How do researchers model PEX19-PMP interactions in vitro?
Basic Research Question
- Pull-down assays using recombinant farnesylated PEX19 and PMP fragments (e.g., Pex3p, ALDP) .
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Yeast two-hybrid screens to map interaction domains (e.g., PEX19 D1-D2 vs. D3) .
Key Finding : Farnesylation increases PEX19-PMP binding affinity from ~100 nM to ~10 nM .
What alternative pathways compensate for defective PEX19 farnesylation?
Advanced Research Question
In Arabidopsis, redundant isoforms (PEX19A/PEX19B) ensure viability despite partial farnesylation loss . In yeast, PEX3 overexpression rescues PMP mislocalization in pex19Δ mutants by bypassing PEX19-mediated targeting .
Q. Methodology :
- Generate double mutants (e.g., pex19a-1 pex19b-1) to assess redundancy .
- Use proteomics to identify upregulated peroxisomal chaperones (e.g., HSP70) under FTI stress .
How is PEX19's subcellular localization regulated post-farnesylation?
Basic Research Question
Farnesylated PEX19 partitions between cytosol (80%) and peroxisomal membranes (20%) . Key methods:
- Subcellular fractionation followed by immunoblotting .
- Fluorescence recovery after photobleaching (FRAP) to measure membrane anchoring dynamics .
Data Insight : Non-farnesylated PEX19 accumulates in the cytosol, failing to stabilize PMPs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
